Clorindanic Acid

Vue d'ensemble

Description

L'acide clorindanique est un dérivé d'acide carboxylique connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines scientifiques. Il s'agit d'un composé d'intérêt en raison de ses caractéristiques structurales et de sa réactivité, ce qui en fait un sujet précieux pour la recherche en chimie, en biologie et dans l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide clorindanique peut être synthétisé par plusieurs méthodes, notamment :

Oxydation des alkylbenzènes : Cette méthode implique l'oxydation des alkylbenzènes à l'aide d'agents oxydants puissants tels que le permanganate de potassium (KMnO₄) ou l'acide chromique (H₂CrO₄) pour produire l'acide carboxylique correspondant.

Hydrolyse des nitriles : Une autre méthode courante est l'hydrolyse des nitriles, où les nitriles sont traités avec un acide ou une base aqueux pour produire l'acide carboxylique.

Carboxylation des réactifs de Grignard : Cela implique la réaction d'un réactif de Grignard avec du dioxyde de carbone (CO₂) pour former un carboxylate, qui est ensuite protoné pour produire l'acide carboxylique.

Méthodes de production industrielle : La production industrielle de l'acide clorindanique implique généralement des procédés d'oxydation à grande échelle utilisant des réacteurs à flux continu pour garantir une production efficace et constante. Le choix des agents oxydants et des conditions réactionnelles est optimisé pour maximiser le rendement et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : L'acide clorindanique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des acides carboxyliques plus complexes ou d'autres dérivés.

Réduction : Les réactions de réduction peuvent convertir l'acide clorindanique en son alcool ou aldéhyde correspondant.

Substitution : Il peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO₄), acide chromique (H₂CrO₄).

Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄).

Substitution : Agents halogénants, nucléophiles.

Principaux produits :

Oxydation : Acides carboxyliques supérieurs.

Réduction : Alcools, aldéhydes.

Substitution : Dérivés halogénés, acides carboxyliques substitués.

4. Applications de la Recherche Scientifique

L'acide clorindanique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif en chimie analytique.

Biologie : Les dérivés de l'acide clorindanique sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anti-inflammatoires.

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

5. Mécanisme d'Action

Le mécanisme par lequel l'acide clorindanique exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut moduler les activités enzymatiques, influencer les voies de signalisation cellulaire et interagir avec les récepteurs pour produire ses effets biologiques. Les cibles moléculaires et les voies exactes font l'objet de recherches continues pour élucider complètement son mécanisme d'action.

Applications De Recherche Scientifique

Clorindanic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism by which clorindanic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities, influence cellular signaling pathways, and interact with receptors to produce its biological effects. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

L'acide clorindanique peut être comparé à d'autres acides carboxyliques tels que :

Acide acétique : Généralement utilisé dans le vinaigre, l'acide acétique est un acide carboxylique plus simple ayant des applications répandues dans l'alimentation et l'industrie.

Acide citrique : Présent dans les agrumes, l'acide citrique est connu pour son rôle dans le cycle de l'acide citrique et son utilisation comme additif alimentaire.

Acide benzoïque : Utilisé comme conservateur dans les aliments, l'acide benzoïque possède des propriétés antimicrobiennes et est structurellement similaire à l'acide clorindanique.

Unicité : Les caractéristiques structurales et la réactivité uniques de l'acide clorindanique le distinguent des autres acides carboxyliques

Activité Biologique

Clorindanic Acid (CLA) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a synthetic compound derived from the class of indanones. It has been studied for various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Understanding these activities is crucial for evaluating its therapeutic potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism primarily involves the scavenging of free radicals and the modulation of antioxidant enzyme activity.

- Mechanism : CLA enhances the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play a critical role in reducing oxidative damage in cells.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It appears to inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation.

- Mechanism : CLA reduces the expression of inflammatory markers such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. This action can help mitigate chronic inflammation associated with various diseases.

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis via caspase activation pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Effects in Diabetic Models

A study investigated the effects of this compound on oxidative stress in diabetic rats. The results showed a significant reduction in malondialdehyde (MDA) levels and an increase in SOD activity after treatment with CLA.

- Findings : The administration of CLA led to improved oxidative stress markers, suggesting its potential use as a therapeutic agent for managing diabetes-related complications.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a model of induced arthritis, this compound was administered to evaluate its anti-inflammatory effects. The results indicated a marked decrease in joint swelling and pain scores compared to the control group.

- Findings : CLA treatment resulted in lower levels of pro-inflammatory cytokines, demonstrating its effectiveness in reducing inflammation associated with arthritis.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- Antioxidant Studies : Research has shown that CLA significantly decreases oxidative stress markers while enhancing endogenous antioxidant defenses.

- Inflammation Studies : In vivo studies demonstrated that CLA effectively reduced inflammation in various models by inhibiting key inflammatory pathways.

- Cancer Studies : Preliminary findings suggest that CLA may inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its potential as an anticancer agent.

Propriétés

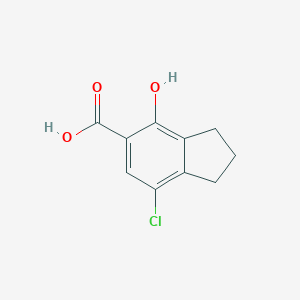

IUPAC Name |

7-chloro-4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4,12H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGCHMMGBNMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=C2C1)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165183 | |

| Record name | Clorindanic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-43-5 | |

| Record name | Clorindanic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorindanic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORINDANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72531373MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.